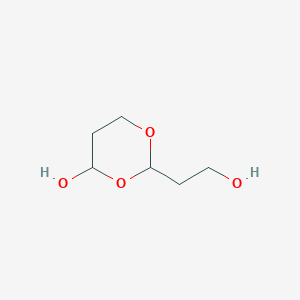
1-(2-(2-Hydroxy-2-(3-methylphenyl)ethoxy)ethyl)-2-pyrrolidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(2-Hydroxy-2-(3-méthylphényl)éthoxy)éthyl)-2-pyrrolidinone est un composé organique complexe qui présente un cycle pyrrolidinone, un groupe éthoxy et un groupe phényle substitué par un hydroxy.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 1-(2-(2-Hydroxy-2-(3-méthylphényl)éthoxy)éthyl)-2-pyrrolidinone implique généralement des réactions organiques en plusieurs étapes. Une méthode courante comprend la réaction du 3-méthylphénol avec l'oxyde d'éthylène pour former le 2-(2-hydroxy-2-(3-méthylphényl)éthanol). Cet intermédiaire est ensuite mis à réagir avec la 2-pyrrolidinone dans des conditions spécifiques pour obtenir le produit final. Les conditions de réaction nécessitent souvent des températures contrôlées et la présence de catalyseurs pour garantir un rendement élevé et une pureté élevée.
Méthodes de production industrielle
En milieu industriel, la production de ce composé peut impliquer des réacteurs à grande échelle et des procédés à écoulement continu afin d'optimiser l'efficacité et l'extensibilité. L'utilisation de techniques de purification avancées, telles que la chromatographie et la cristallisation, garantit que le produit final répond aux spécifications requises pour ses applications prévues.
Analyse Des Réactions Chimiques
Types de réactions
Le 1-(2-(2-Hydroxy-2-(3-méthylphényl)éthoxy)éthyl)-2-pyrrolidinone peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxy peut être oxydé pour former une cétone ou un aldéhyde.
Réduction : Le composé peut être réduit pour former différents dérivés alcooliques.
Substitution : Le groupe phényle peut subir des réactions de substitution électrophile aromatique.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont généralement utilisés.
Substitution : Des réactifs tels que les halogènes (Cl2, Br2) et les agents nitrants (HNO3) sont utilisés en milieu acide.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des cétones ou des aldéhydes, tandis que les réactions de substitution peuvent introduire divers groupes fonctionnels sur le cycle phényle.
Applications de la recherche scientifique
Le 1-(2-(2-Hydroxy-2-(3-méthylphényl)éthoxy)éthyl)-2-pyrrolidinone a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme élément de base pour synthétiser des molécules plus complexes.
Biologie : Étudié pour son activité biologique potentielle et ses interactions avec les biomolécules.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, y compris ses effets anti-inflammatoires et antimicrobiens.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme d'action du 1-(2-(2-Hydroxy-2-(3-méthylphényl)éthoxy)éthyl)-2-pyrrolidinone implique son interaction avec des cibles moléculaires et des voies spécifiques. Les groupes hydroxy et éthoxy peuvent former des liaisons hydrogène et d'autres interactions avec les enzymes et les récepteurs, influençant ainsi leur activité. La structure unique du composé lui permet de moduler diverses voies biochimiques, ce qui conduit aux effets observés.
Applications De Recherche Scientifique
1-(2-(2-Hydroxy-2-(3-methylphenyl)ethoxy)ethyl)-2-pyrrolidinone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(2-(2-Hydroxy-2-(3-methylphenyl)ethoxy)ethyl)-2-pyrrolidinone involves its interaction with specific molecular targets and pathways. The hydroxy and ethoxy groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The compound’s unique structure allows it to modulate various biochemical pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Composés similaires
- 2-Hydroxy-2-méthylpropiophénone
- 2-Hydroxy-4′-(2-hydroxyethoxy)-2-méthylpropiophénone
Unicité
Le 1-(2-(2-Hydroxy-2-(3-méthylphényl)éthoxy)éthyl)-2-pyrrolidinone se distingue par sa combinaison d'un cycle pyrrolidinone et d'un groupe phényle substitué par un hydroxy. Cette structure unique confère des propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour diverses applications de recherche.
Propriétés
Numéro CAS |
131961-32-5 |
|---|---|
Formule moléculaire |
C15H21NO3 |
Poids moléculaire |
263.33 g/mol |
Nom IUPAC |
1-[2-[2-hydroxy-2-(3-methylphenyl)ethoxy]ethyl]pyrrolidin-2-one |
InChI |
InChI=1S/C15H21NO3/c1-12-4-2-5-13(10-12)14(17)11-19-9-8-16-7-3-6-15(16)18/h2,4-5,10,14,17H,3,6-9,11H2,1H3 |
Clé InChI |
XEYGUVUMSVRWED-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)C(COCCN2CCCC2=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


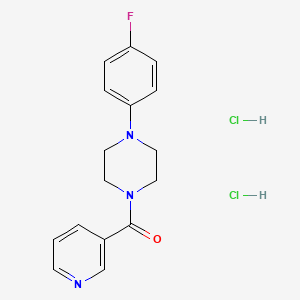
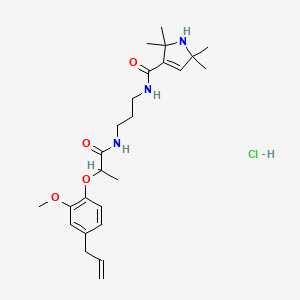
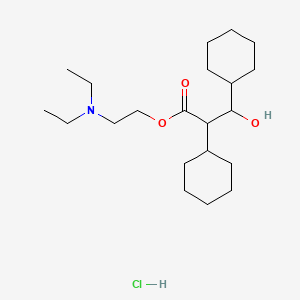

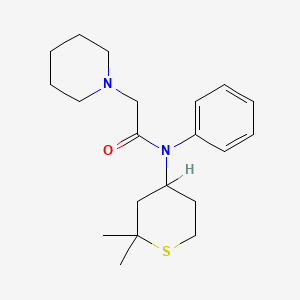
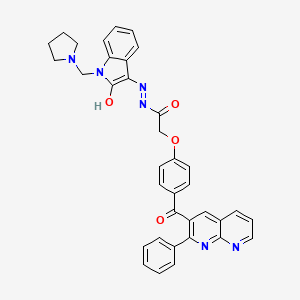
![(1S,3R,4R,6R)-4-[2-(diethylamino)ethoxy]-3,7,7-trimethylbicyclo[4.1.0]heptan-3-ol;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B12733280.png)

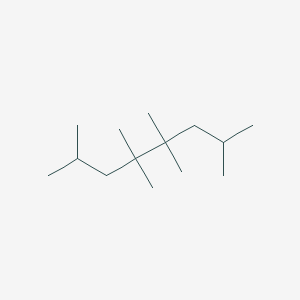
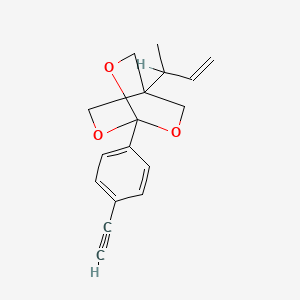

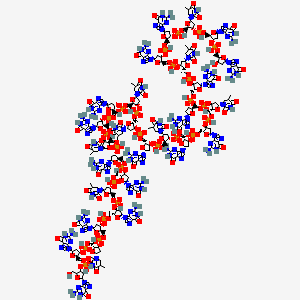
![(2S)-3-(1H-imidazol-5-yl)-2-[[(4S)-1-methyl-2,6-dioxo-1,3-diazinane-4-carbonyl]amino]propanoic acid;hydrate](/img/structure/B12733304.png)
